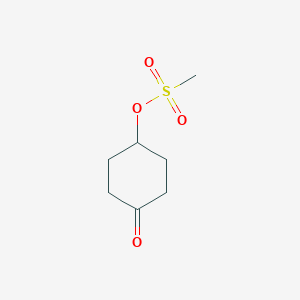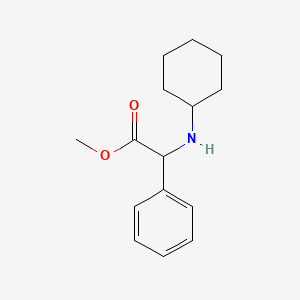![molecular formula C10H11BrO B3057357 Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- CAS No. 79629-41-7](/img/structure/B3057357.png)
Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-
Overview
Description
Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-: is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, where a brominated propenyl group is attached to the benzene ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- typically begins with benzene and 2-bromo-2-propenol.
Reaction Conditions: The reaction involves the etherification of benzene with 2-bromo-2-propenol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Major Products:
Substitution: Products include ethers, nitriles, or other substituted benzene derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
Chemistry: Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Biology and Medicine: Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Mechanism: The compound exerts its effects through various chemical reactions, primarily involving the bromine atom and the propenyl group. The bromine atom can participate in nucleophilic substitution reactions, while the propenyl group can undergo addition reactions. Molecular Targets and Pathways: The molecular targets include nucleophiles and electrophiles in organic reactions. The pathways involve the formation of intermediates such as carbocations or carbanions, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Benzene, [(2-methyl-2-propenyl)oxy]-: Similar structure but with a methyl group instead of a bromine atom.
Benzene, [(2-chloro-2-propenyl)oxy]-: Similar structure but with a chlorine atom instead of a bromine atom.
Benzene, [(2-iodo-2-propenyl)oxy]-: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness: Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs with different halogens or substituents.
Properties
IUPAC Name |
2-bromoprop-2-enoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSJNSGRGVCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COCC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446103 | |
| Record name | Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79629-41-7 | |
| Record name | Benzene, [[(2-bromo-2-propenyl)oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


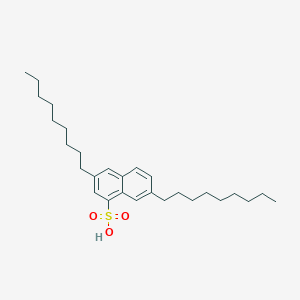
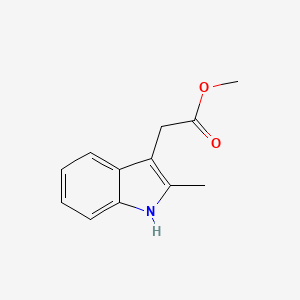
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)

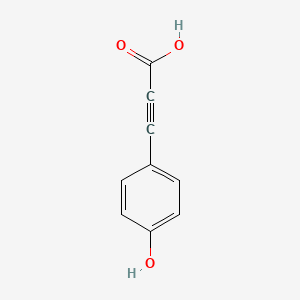
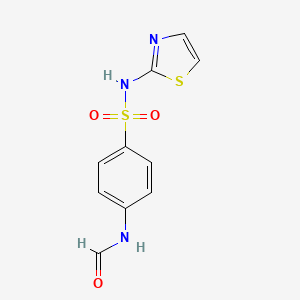
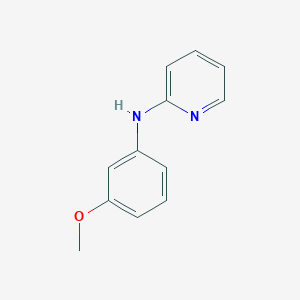
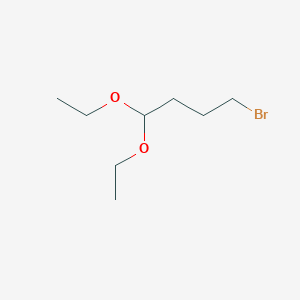

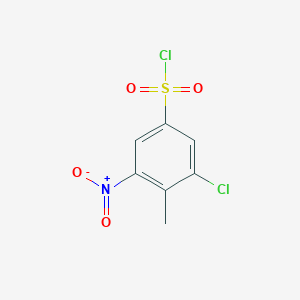
![2-{[(4-Nitrophenyl)imino]methyl}phenol](/img/structure/B3057290.png)
![4-[1-(4-hydroxyphenyl)cyclopentyl]phenol](/img/structure/B3057291.png)
